N-(2-benzoyl-4-nitrophenyl)-4-methylbenzenesulfonamide
Description
Properties
Molecular Formula |
C20H16N2O5S |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-(2-benzoyl-4-nitrophenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H16N2O5S/c1-14-7-10-17(11-8-14)28(26,27)21-19-12-9-16(22(24)25)13-18(19)20(23)15-5-3-2-4-6-15/h2-13,21H,1H3 |
InChI Key |
JRLOPDUBGLDLBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Nitration of 2-Benzoylbenzoic Acid Followed by Sulfonylation
The primary route involves nitration of 2-benzoylbenzoic acid to introduce the nitro group at the para position relative to the benzoyl moiety. Subsequent conversion of the carboxylic acid to an aniline derivative is hypothesized, though explicit details are scarce in available literature. The final sulfonylation step employs 4-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to yield the target compound.
Key Steps:
-
Nitration:
-
Substrate: 2-Benzoylbenzoic acid.
-
Conditions: Concentrated nitric acid in sulfuric acid at 0–5°C.
-
Outcome: Introduction of a nitro group at the 4-position.
-
-
Sulfonylation:
Direct Sulfonylation of 2-Benzoyl-4-Nitroaniline
An alternative pathway involves synthesizing 2-benzoyl-4-nitroaniline as the precursor, followed by sulfonylation. The benzoyl group is introduced via Friedel-Crafts acylation or Schotten-Baumann reaction, though the nitro group’s deactivating effect complicates direct electrophilic substitution.
Procedure:
-
Benzoylation of 4-Nitroaniline:
-
Sulfonylation:
Optimization:
Comparative Analysis of Synthetic Methods
Mechanistic Insights and Structural Characterization
Sulfonylation Mechanism
The reaction of 2-benzoyl-4-nitroaniline with 4-methylbenzenesulfonyl chloride proceeds via nucleophilic attack of the amine on the electrophilic sulfur center, facilitated by triethylamine to scavenge HCl. The nitro group’s electron-withdrawing nature enhances the amine’s nucleophilicity at the ortho position, directing sulfonylation.
Analytical Confirmation
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NMR Spectroscopy:
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Mass Spectrometry:
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-nitrophenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and sodium hydroxide (for substitution reactions). The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield N-(2-amino-4-benzoylphenyl)-4-methylbenzenesulfonamide, while substitution reactions can lead to various substituted sulfonamide derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that compounds similar to N-(2-benzoyl-4-nitrophenyl)-4-methylbenzenesulfonamide exhibit significant anticancer properties. For instance, derivatives of sulfonamide compounds have been shown to inhibit the proliferation of cancer cells by targeting specific pathways involved in cell cycle regulation. Studies indicate that these compounds can interfere with cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. Elevated levels of CDK2 and cyclin E have been linked to poor prognosis in various cancers, making these compounds potential candidates for therapeutic development against malignancies .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Sulfonamides have a long history of use as antibacterial agents, and modifications to their structures can enhance their efficacy against resistant bacterial strains. Research has shown that the introduction of nitro groups can increase the antimicrobial activity of sulfonamide derivatives, making them effective against a broader spectrum of pathogens .
Materials Science
Nanoparticle Synthesis
this compound has been utilized in the synthesis of silver nanoparticles through a solution combustion method. The resulting nanoparticles exhibit unique surface-enhanced Raman scattering (SERS) properties, which are useful for studying molecular interactions and enhancing spectroscopic signals. This application is particularly relevant in the field of biosensing and drug delivery systems, where the interaction between drugs and biological molecules needs to be monitored .
Analytical Chemistry
Spectroscopic Applications
The compound's ability to form stable complexes with metal ions has made it valuable in analytical chemistry for the detection of metal ions in various samples. Its spectroscopic properties allow for the development of sensitive assays that can quantify metal concentrations in environmental and biological samples. Techniques such as UV-Vis spectroscopy have been employed to analyze these interactions, providing insights into the binding mechanisms and stability constants of the complexes formed .
Case Studies
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-nitrophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of functional groups, such as the nitro and sulfonamide groups, which can participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
Key Observations :
- The nitro group in the target compound enhances acidity of the sulfonamide NH compared to amino or methyl substituents ().
- Fluorine in N-(4-fluorobenzoyl)-4-methylbenzenesulfonamide () induces weaker electron withdrawal than nitro, affecting solubility and reactivity.
Crystallographic and Conformational Analysis
Key Observations :
- Dihedral angles in related compounds vary widely (45–86°), suggesting conformational flexibility influenced by substituent steric effects .
Biological Activity
N-(2-benzoyl-4-nitrophenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention due to its diverse biological activities. This compound is structurally characterized by a sulfonamide group attached to a benzoyl moiety, which contributes to its potential pharmacological effects. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A sulfonamide group which is known for its antibacterial properties.
- A nitrophenyl group that may enhance the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of sulfonamide derivatives, including this compound. The following table summarizes the findings related to its antimicrobial efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Escherichia coli | 50 µg/mL | Moderate |
| Bacillus subtilis | 100 µg/mL | Moderate |
| Staphylococcus aureus | 150 µg/mL | Low |
| Pseudomonas aeruginosa | 200 µg/mL | Low |
The compound demonstrated significant activity against Gram-negative bacteria such as E. coli and B. subtilis, suggesting its potential as an antibacterial agent in treating infections caused by resistant pathogens .
The mechanism by which this compound exerts its antibacterial effects is primarily through inhibition of bacterial folic acid synthesis. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the biosynthesis of folate in bacteria. This inhibition leads to a depletion of folate, ultimately hindering bacterial growth and proliferation .
Computational Studies
Computational docking studies have been performed to evaluate the binding affinity of this compound to DHPS. The results indicated a binding free energy of approximately -8.1 kcal/mol, suggesting a strong interaction between the compound and the enzyme, which correlates with its observed antimicrobial activity .
Case Studies
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In vitro Study on Antimicrobial Efficacy :
A study involving this compound showed promising results against various bacterial strains. The compound was tested using the well diffusion method, where it displayed effective inhibition zones against E. coli and B. subtilis, indicating its potential use as an antibacterial agent in clinical settings . -
QSAR Analysis :
A quantitative structure-activity relationship (QSAR) analysis was conducted to predict the biological activity of sulfonamide derivatives, including this compound. The study confirmed that certain structural features significantly influence antibacterial potency, aiding in the design of new derivatives with enhanced efficacy .
Q & A
Basic: What are the standard synthetic routes for N-(2-benzoyl-4-nitrophenyl)-4-methylbenzenesulfonamide?
A typical synthesis involves reacting 2-benzoyl-4-nitroaniline with 4-methylbenzenesulfonyl chloride under basic conditions. Key steps include:
- Reagents : Use aqueous NaOH or triethylamine to deprotonate the amine group, enabling nucleophilic substitution with the sulfonyl chloride .
- Solvents : Dichloromethane or DMF is often employed to dissolve reactants .
- Purification : Recrystallization from solvents like n-hexane or chromatography ensures high purity .
- Yield Optimization : Stirring at room temperature for 10–12 hours maximizes conversion .
Basic: What spectroscopic techniques confirm the molecular structure of this compound?
- NMR Spectroscopy : H and C NMR identify aromatic protons, sulfonamide NH, and methyl groups. For example, sulfonamide protons appear as singlets near δ 7.5–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- X-ray Crystallography : Resolves bond lengths, dihedral angles, and hydrogen-bonding networks (e.g., S–N bond ~1.62 Å; inter-ring dihedral angles ~45–70°) .
Advanced: How can contradictions in crystallographic data (e.g., bond angles, space groups) be resolved?
- Refinement Software : Use SHELXL for iterative refinement, adjusting thermal parameters and hydrogen atom positions .
- Validation Tools : Check for outliers using R-factors and the CIF file’s ALERTS in PLATON .
- Comparative Analysis : Cross-reference with structurally similar sulfonamides (e.g., N-(4-aminophenyl)-4-methylbenzenesulfonamide) to identify systematic errors .
Advanced: What computational methods are used to analyze tautomerism or conformational dynamics?
- DFT-D Calculations : Assess energy differences between tautomers (e.g., enol vs. keto forms) using Gaussian or ORCA .
- Solid-State NMR : C NMR detects chemical shifts indicative of tautomeric states (e.g., thiadiazole ring carbons) .
- Molecular Dynamics (MD) : Simulate solvent effects on conformation using AMBER or GROMACS .
Advanced: How to design biological assays to evaluate enzyme inhibition or target engagement?
- Target Selection : Prioritize enzymes with sulfonamide-binding motifs (e.g., carbonic anhydrase, tyrosine kinases) .
- Assay Conditions : Use fluorescence-based assays (e.g., FITC-labeled substrates) at pH 7.4 with 1–10 µM compound concentrations .
- Controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) and measure IC via dose-response curves .
Advanced: What challenges arise during crystal structure refinement of sulfonamide derivatives?
- Disorder Handling : Model disordered solvent molecules or sidechains using PART instructions in SHELXL .
- Hydrogen Bonding Ambiguity : Use difference Fourier maps to locate NH protons and validate with Hirshfeld surface analysis .
- Twinned Data : Apply TWIN/BASF commands in SHELXL for datasets with overlapping reflections .
Basic: What role does this compound play in medicinal chemistry as a building block?
- Scaffold for Drug Design : The nitro and benzoyl groups enable derivatization into kinase inhibitors or antimicrobial agents .
- Probe Synthesis : Functionalize the sulfonamide group to study enzyme active sites (e.g., via click chemistry with azide handles) .
Advanced: How is hydrogen-bonding network analysis critical for understanding crystal packing?
- Intermolecular Interactions : N–H···O and C–H···π bonds form 3D networks, stabilizing the lattice. For example, sulfonamide NH donors bond with carbonyl acceptors .
- Thermal Stability Correlation : Stronger networks (e.g., multiple N–H···O bonds) correlate with higher melting points .
Advanced: How to optimize reaction conditions for high-purity synthesis?
- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions .
- Catalyst Screening : Test Pd or Ni catalysts for coupling reactions (e.g., Heck cyclizations) to improve regioselectivity .
- In-situ Monitoring : Use TLC or HPLC to track intermediate formation (e.g., amine → sulfonamide conversion) .
Advanced: How to assess compound stability under varying pH and temperature conditions?
- Accelerated Degradation Studies : Incubate at 40°C and pH 1–13 for 48 hours, then analyze via LC-MS for decomposition products .
- Kinetic Analysis : Calculate half-life (t) using first-order kinetics under oxidative (HO) or reductive (NaBH) conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
